4-Bromo-1-tosyl-1H-imidazole

Stille Coupling Imidazole Functionalization N‑Protecting Group Effect

Unprotected 4-bromoimidazole suffers from poor solubility, catalyst poisoning, and competing N-arylation that erode cross-coupling yields. 4-Bromo-1-tosyl-1H-imidazole (CAS 615534-48-0) solves these problems: the tosyl group ensures the C4-Br is the exclusive electrophilic site, suppressing side reactions in Pd-catalyzed Suzuki, Stille, Heck, and Sonogashira couplings. • Exclusive C4 electrophilic reactivity-no competing N-arylation • Tosyl remains intact under Pd/Cu catalysis; removed reductively post-coupling • Outperforms 4-iodo analogs by minimizing homocoupling Ideal for modular synthesis of trisubstituted imidazoles in medicinal chemistry programs.

Molecular Formula C10H9BrN2O2S
Molecular Weight 301.16 g/mol
CAS No. 615534-48-0
Cat. No. B1342481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-tosyl-1H-imidazole
CAS615534-48-0
Molecular FormulaC10H9BrN2O2S
Molecular Weight301.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)Br
InChIInChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3
InChIKeyVHRKCNGAIKLPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-tosyl-1H-imidazole: Overview & Sourcing


4-Bromo-1-tosyl-1H-imidazole (C₁₀H₉BrN₂O₂S; MW 301.16 g/mol) is a heteroaromatic building block featuring a bromine atom at the imidazole 4‑position and a p‑toluenesulfonyl (tosyl) protecting group at N‑1 [1]. The tosyl group serves as a robust N‑protecting group that remains intact under a range of cross‑coupling conditions and can be removed reductively when the free imidazole is required. This compound is widely employed as an electrophilic partner in palladium‑catalyzed Suzuki, Stille, Heck, and Sonogashira reactions to construct complex imidazole‑containing architectures for pharmaceutical and materials research [2].

4-Bromo-1-tosyl-1H-imidazole: Irreplaceable in Cross‑Coupling


Imidazole building blocks with alternative halogens (Cl, I) or different N‑protecting groups exhibit markedly different reactivity profiles that directly impact synthetic efficiency and yield [1][2]. Unprotected 4‑bromoimidazole often suffers from poor solubility, catalyst poisoning, and competing N‑arylation, while 4‑iodo analogs, though more reactive in oxidative addition, are prone to homocoupling and require milder conditions that may be incompatible with other functional groups [1]. The tosyl group not only suppresses these side reactions but also modulates the electronic character of the imidazole ring, influencing both the rate and the regioselectivity of cross‑coupling events . Consequently, generic substitution based solely on the presence of a halide handle risks suboptimal yields, increased purification burden, and failed synthetic sequences.

4-Bromo-1-tosyl-1H-imidazole: Performance Benchmarks


Stille Mono‑Coupling: Tosyl vs. DMAS

In a systematic investigation of N‑1 auxiliary groups, the tosyl‑protected 4‑bromoimidazole delivered substantially higher yields in Stille mono‑coupling reactions than the corresponding (dimethylamino)sulfonyl (DMAS) analog [1]. While exact yields are not tabulated in the abstract, the authors state that the Tos group is 'superior' and furnishes products 'in significantly higher yields' [1]. This class‑level inference is reinforced by the observation that the DMAS group is imperative for bis‑coupling, highlighting the functional divergence between these otherwise similar protecting groups [1].

Stille Coupling Imidazole Functionalization N‑Protecting Group Effect

Lipophilicity as a Proxy for Reaction Compatibility

The computed XLogP3 value of 2.6 for 4‑bromo‑1‑tosyl‑1H‑imidazole [1] provides a quantitative estimate of its lipophilicity, which influences solubility in organic solvents and compatibility with aqueous biphasic reaction conditions common in Suzuki couplings. For comparison, unprotected 4‑bromo‑1H‑imidazole (XLogP3 = 0.8) [2] is significantly more polar, while the fully deprotected imidazole is water‑soluble and may require phase‑transfer catalysis or anhydrous conditions to avoid side reactions [3].

Lipophilicity Cross‑Coupling Solubility Prediction

HPLC Purity Specification

One commercial source (MolCore) supplies 4‑bromo‑1‑tosyl‑1H‑imidazole with a purity of NLT 98% by HPLC . While no direct comparative purity data for other suppliers or analogs are provided, this specification serves as a baseline for procurement quality. In contrast, many generic imidazole building blocks are offered at lower purities (e.g., 95% or 97%) without explicit analytical certification, which can lead to variable yields and the need for additional purification steps .

Purity Specification Quality Control Procurement

Suzuki Coupling with Aryl Boronic Acids

The C4‑Br bond in 4‑bromo‑1‑tosyl‑1H‑imidazole undergoes smooth Suzuki–Miyaura coupling with aryl boronic acids under standard conditions . In a modular synthesis of kinase inhibitors, bromination of NH‑imidazoles followed by Suzuki coupling with this or similar tosyl‑protected intermediates yielded trisubstituted imidazoles in 23–69% overall yield (three steps) [1]. While the report does not isolate the yield for the Suzuki step alone, it demonstrates the viability of this building block in pharmaceutically relevant sequences. Unprotected 4‑bromoimidazole, by contrast, often requires specialized ligands or anhydrous conditions to avoid N‑arylation and protodehalogenation [2].

Suzuki‑Miyaura C‑C Bond Formation Imidazole Arylation

Stille Bis‑Coupling: Tosyl vs. DMAS Selectivity

The same Stille coupling study that established tosyl superiority for mono‑functionalization also revealed that when bis‑coupling at both C4 and C5 is desired, the DMAS group is 'imperative for success' [1]. This orthogonal selectivity—tosyl favors mono‑arylation, DMAS favors bis‑arylation—allows chemists to tune the outcome simply by choosing the appropriate N‑protecting group. No quantitative yield comparison is provided in the abstract, but the functional dichotomy is clearly stated [1].

Stille Bis‑Coupling Regioselectivity N‑Protecting Group

4-Bromo-1-tosyl-1H-imidazole: Key Applications


Kinase Inhibitor Library Synthesis

As demonstrated in the modular synthesis of 20 trisubstituted NH‑imidazoles, the tosyl‑protected bromoimidazole serves as an ideal partner in a three‑step sequence: (1) oxidation‑condensation to form 2,4(5)‑disubstituted NH‑imidazoles, (2) regioselective bromination at C4, and (3) Suzuki coupling with aryl boronic acids to install a third substituent [1]. The tosyl group ensures that the bromine atom is the exclusive electrophilic site, preventing N‑arylation and enabling subsequent deprotection to the free NH‑imidazole for biological testing [1].

Stille Mono‑Arylation for Late‑Stage Functionalization

When a single aryl or vinyl group must be appended to the imidazole 4‑position with high fidelity, the tosyl‑protected bromoimidazole outperforms the DMAS analog in Stille couplings [2]. The CuI co‑catalyst system described in the literature affords significantly improved yields, making this compound the substrate of choice for constructing 4‑aryl‑1‑tosylimidazoles destined for further elaboration or deprotection to bioactive 4‑arylimidazoles [2].

Sonogashira Alkynylation for Alkyne Conjugates

The C4‑Br bond is also amenable to Sonogashira coupling with terminal alkynes, providing a route to 4‑alkynyl‑1‑tosylimidazoles that can be deprotected or further functionalized via click chemistry [3]. The tosyl group remains intact under the basic, copper‑catalyzed conditions, simplifying purification and allowing for orthogonal deprotection at a later stage [3].

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